molecular formula C4H5Cl3O3 B183872 4,4,4-Trichloro-3-hydroxybutanoic acid CAS No. 13159-46-1

4,4,4-Trichloro-3-hydroxybutanoic acid

Cat. No. B183872
CAS RN: 13159-46-1
M. Wt: 207.43 g/mol
InChI Key: PNRIZWCHOZUISE-UHFFFAOYSA-N
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Description

4,4,4-Trichloro-3-hydroxybutanoic acid is a benzyl ester of the fatty acid 4,4,4-trichloro-3-hydroxybutanoic acid . It has a molecular formula of C4H5Cl3O3 . The molecule has an optical isomer that can be synthesized from the corresponding symmetrical compound .


Molecular Structure Analysis

The molecular formula of 4,4,4-Trichloro-3-hydroxybutanoic acid is C4H5Cl3O3 . The average mass is 207.440 Da and the monoisotopic mass is 205.930420 Da .

Scientific Research Applications

  • Synthesis of Dendrimers : It has been used as a starting material in the synthesis of dendritic branches, which were attached to a chiral triol derived from (R)-3-hydroxybutanoic acid, to give CF3-substituted dendrimers. These dendrimers were characterized by NMR and mass spectroscopy, and the CF3 groups served as sensitive NMR probes for diastereotopicity (Greiveldinger & Seebach, 1998).

  • Substrate for Phosphoglycerate Kinase : A derivative, 4-Arsono-2-hydroxybutanoic acid, was synthesized and used as a substrate for phosphoglycerate kinase. It was compared to the natural substrate 3-phosphoglycerate, showing a slightly higher Michaelis constant but a significantly smaller catalytic constant (Adams, Sparkes, & Dixon, 1983).

  • In Lactonization Reactions : (R)-3-hydroxybutanoic acid was treated with triethyl orthoacetate to yield a product which upon pyrolysis led to the β-Lactone of (S)-3-hydroxybutanoic acid and other products. This research explored the influence of pressure, temperature, solvents, and some additives on the reaction (Breitschuh & Seebach, 1990).

  • In Enantiomeric Resolution : The compound was used in a study to isolate (R)- and (S)-acid in high enantiomeric excess. This process was compared with enzymatic or microbial enantioselective reactions, highlighting its efficiency in obtaining enantiomerically pure acid (Ács, Bussche, & Seebach, 2006).

  • In Synthesizing Chiral Dioxinones : Derived from (R)-3-hydroxybutanoic acid, it was used for substitutions and chain elongations in the synthesis of chiral dioxinones. These compounds were then subject to diastereoselective catalytic hydrogenation, leading to enantiomerically pure β-hydroxy-acid derivatives (Noda & Seebach, 1987).

properties

IUPAC Name

4,4,4-trichloro-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Cl3O3/c5-4(6,7)2(8)1-3(9)10/h2,8H,1H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRIZWCHOZUISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(Cl)(Cl)Cl)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282126
Record name 3-Hydroxy-4,4,4-trichlorobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trichloro-3-hydroxybutanoic acid

CAS RN

13159-46-1
Record name 13159-46-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110826
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 13159-46-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38429
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC24622
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24622
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxy-4,4,4-trichlorobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
JL White - 1959 - krex.k-state.edu
This thesis is concerned primarily with the improvement of existing methods or developing a new method of preparation of 4, 4, 4-trichloro-2-butenoic acid (trichlorocrotonic acid) and …
Number of citations: 0 krex.k-state.edu
D Seebach, P Renaud, WB Schweizer… - Helvetica chimica …, 1984 - Wiley Online Library
Reduction of ethyl 4,4,4‐trichloro‐ and 4,4,4‐trifluoro‐3‐oxobutanoate by fermenting baker's yeast (Saccharomyces cerevisiae) on a preparative scale (20–50 g in ca. 3 1 of H 2 O) gave …
Number of citations: 116 onlinelibrary.wiley.com
H Wynberg, EGJ Staring - Journal of the American Chemical …, 1982 - ACS Publications
Quinidine (5) catalyzes the addition of ketene (1) to chloral (2) at-50 C in toluene. The 3-(trichloro-methyl)-/3-propiolactone 3 is formed virtually optically pure (98% enantiomeric excess)…
Number of citations: 393 pubs.acs.org
EWB De Leer, JSS Damste, C Erkelens… - … science & technology, 1985 - ACS Publications
The chlorination of terrestrial humic acid was studied at pH 7.2 with varying chlorineto carbon ratios. The principal products are chloroform, di-and trichloroacetic acid, and chlorinated C-…
Number of citations: 139 pubs.acs.org
T Prasert, Y Ishii, F Kurisu, C Musikavong… - Journal of Water …, 2023 - Elsevier
River water is a major water supply source, and its quality is strongly affected by seasonal changes in dissolved organic matter (DOM) and anthropogenic discharge. This study uses …
Number of citations: 2 www.sciencedirect.com
MS Perryman - 2014 - wrap.warwick.ac.uk
Jocic reactions involve the reaction of trihalocarbinols with nucleophiles via 2,2-dichloroepoxides. Stereospecific versions with enantiomerically enriched trihalocarbinols are however …
Number of citations: 6 wrap.warwick.ac.uk
N Washida, H Takagi - Journal of the American Chemical Society, 1982 - ACS Publications
The reaction of oxygenatoms with cyclohexane in a fast-flow system was studied with a photoionization mass spectrometer. Cyclohexyl radicals formed by the initial hydrogen …
Number of citations: 22 pubs.acs.org
I MONOGRAHS - 1989 - Citeseer
1991 lARe MONOGRAHS ln 1969, the International Agency for Research on Cancer (IARC) initiated a programme on the evaluation of the carcinogenic risk of chemicals to humans …
Number of citations: 6 citeseerx.ist.psu.edu
R Naylor - 1960 - unsworks.unsw.edu.au
Pinner0, in 1884, formulated the pyrimidine nucleus as a cyclic structure, and because of the similarity of pyrimidines to benzene, pyridine, and s-triazine, he depicted them in the …
Number of citations: 3 unsworks.unsw.edu.au
D Seebach, MF Züger, F Giovannini… - … Edition in English, 1984 - Wiley Online Library
Cultures of thermophilic bacteria have been used for the first time on the laboratory scale in organic synthesis. The asymmetric reduction of some β‐oxoesters 1 to the hydroxy esters 2 …
Number of citations: 84 onlinelibrary.wiley.com

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